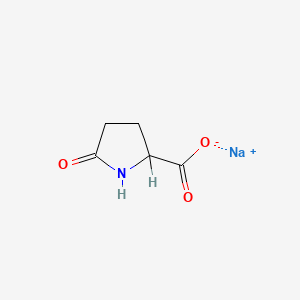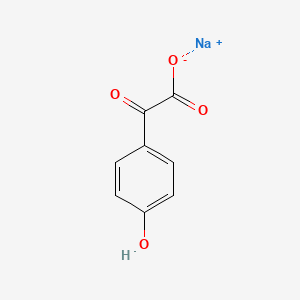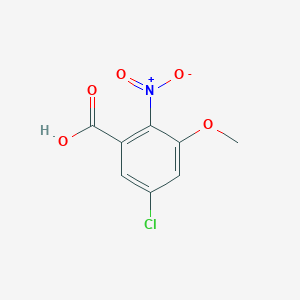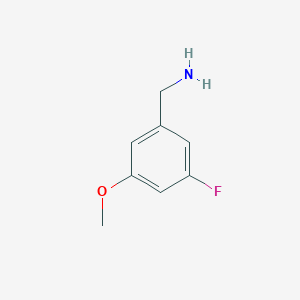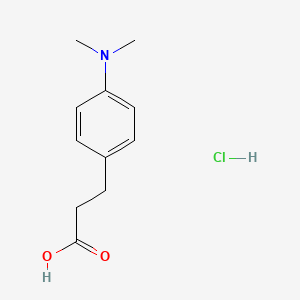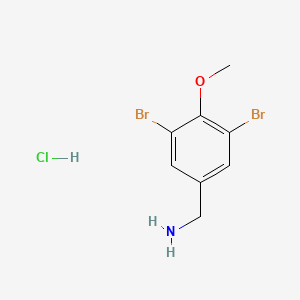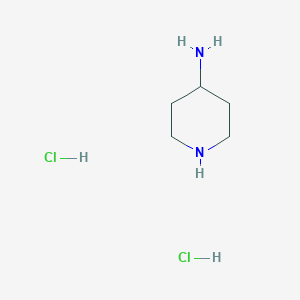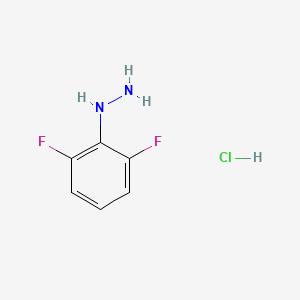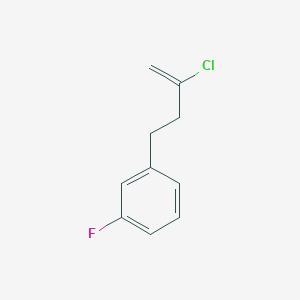
2-Chloro-4-(3-fluorophenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as boronic acids and their derivatives, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis . Borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .Wissenschaftliche Forschungsanwendungen
Heck Reaction Applications : A study highlighted the use of 3-Fluoro-3-buten-2-one, which is structurally related to 2-Chloro-4-(3-fluorophenyl)-1-butene, in Heck reactions. These reactions are a type of palladium-catalyzed coupling process useful in organic synthesis, particularly in the formation of Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).
Quantum Chemical Studies : Research on similar fluorophenyl compounds, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, involved quantum chemical studies to understand their molecular geometry and chemical reactivity. Such studies are crucial for designing materials with specific properties (Satheeshkumar et al., 2017).
Electrochemical Synthesis : The electrooxidative synthesis of related chlorophenoxy compounds, like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, demonstrates the use of electrochemical methods in creating functionally diverse organic molecules. This approach is significant in synthetic organic chemistry (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Polymerization Processes : Studies on the polymerization of fluorophenyl butadienes, structurally related to 2-Chloro-4-(3-fluorophenyl)-1-butene, provide insights into the synthesis of novel polymers. These processes are important for developing new materials with unique properties (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Study of Steric Effects in Chemistry : Research involving trimethylsilyl groups attached to fluorophenyl compounds, similar to 2-Chloro-4-(3-fluorophenyl)-1-butene, helps understand the steric effects in chemical reactions. This knowledge is crucial in designing reactions for organic synthesis (Heiss, Marzi, Mongin, & Schlosser, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chlorobut-3-enyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSYYLAIUFTVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641170 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluorophenyl)-1-butene | |
CAS RN |
731773-04-9 |
Source


|
| Record name | 1-(3-Chloro-3-buten-1-yl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

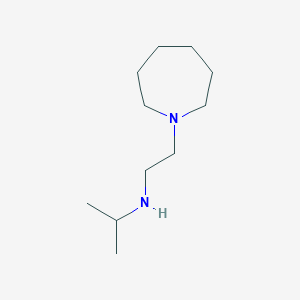
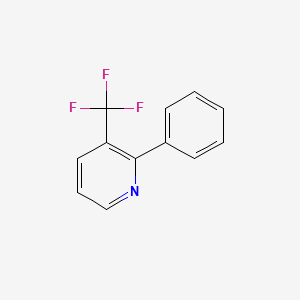

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)


